molecular formula C11H19NO2SSi B1407745 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde CAS No. 1311291-26-5

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde

Cat. No.: B1407745
CAS No.: 1311291-26-5
M. Wt: 257.43 g/mol
InChI Key: TZPIYEXLEOWNBF-UHFFFAOYSA-N
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Description

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is a thiazole-based organic compound featuring a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxymethyl group at the 5-position of the thiazole ring and a carbaldehyde group at the 2-position. This compound is structurally significant due to its dual functionality: the TBDMS group enhances stability and modulates solubility, while the aldehyde group provides a reactive site for further synthetic modifications, such as nucleophilic additions or condensations.

For instance, the preparation of 5-(((tert-butyldimethylsilyl)oxy)methyl)furan-2-carbaldehyde (a structurally related furan derivative) involves reacting hydroxymethylfurfural (HMF) with TBDMSCl in dichloromethane using imidazole as a base, achieving a 90% yield . A similar approach may apply to the thiazole variant, substituting the furan precursor with a thiazole-based intermediate.

Properties

IUPAC Name

5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6-7H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPIYEXLEOWNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) and subsequent formation of the thiazole ring. One common method involves the reaction of a thiazole derivative with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Silyl Ether Deprotection Reactions

The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxymethyl side chain. Deprotection strategies include:

Reagent/Condition Mechanism Application Example
Tetrabutylammonium fluoride (TBAF)Fluoride-induced cleavage of Si–O bondYields 5-(hydroxymethyl)thiazole-2-carbaldehyde
Trifluoroacetic acid (TFA)Acidic hydrolysisUsed in multi-step syntheses requiring free hydroxyl groups
AcCl/MeOHMild acidic conditionsSelective deprotection in complex systems

Key Finding : TBAF is preferred for high-yield (≥85%) deprotection without affecting the thiazole ring or aldehyde functionality .

Aldehyde Functionalization

The carbaldehyde group participates in diverse transformations:

Reductive Amination

Reacts with primary/secondary amines under NaBH(OAc)₃ or NaBH₄ to form Schiff base intermediates, subsequently reduced to amines.

  • Example : Condensation with N⁶-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine yields hybrid pharmacophores for CNS-targeted compounds .

Nucleophilic Additions

Grignard reagents or organozinc compounds add to the aldehyde, forming secondary alcohols.

  • Limitation : Steric hindrance from the TBDMS group may reduce reactivity at the 5-position .

Oxidation/Reduction

  • Oxidation : Rarely employed due to pre-existing aldehyde group.

  • Reduction : NaBH₄ converts the aldehyde to a hydroxymethyl derivative, though competing TBDMS deprotection requires careful pH control .

Thiazole Ring Modifications

The electron-deficient thiazole core undergoes selective reactions:

Reaction Type Conditions Product
Electrophilic Aromatic Substitution HNO₃/H₂SO₄ at 0°CNitration at C4 position (low yield: ~30%)
Cross-Coupling Pd(PPh₃)₄, Cs₂CO₃, aryl halidesSuzuki-Miyaura products (C4-arylation)

Note : The aldehyde group directs electrophiles to the C4 position, while the TBDMS-OCH₂ group sterically shields C5 .

Triazole-Thiazole Hybrids

Reacts with 2-aminobenzenethiol under iodine catalysis to form fused triazole-thiazole systems (e.g., 6b in ):

text
5-(((TBDMS-O)CH₂)thiazole-2-carbaldehyde + 2-aminobenzenethiol → [I₂, MeOH, 30°C] → Triazolothiazole derivative (85% yield)

Imidazole Conjugates

Condensation with 1,2-diaminobenzene in ethanol yields imidazole-thiazole frameworks (e.g., 5a–5k in ).

Stability and Handling

  • Storage : Stable at −20°C under inert gas (N₂/Ar) for >6 months .

  • Light Sensitivity : Degrades upon prolonged UV exposure (λ = 254 nm) .

Comparative Reactivity Table

Reaction Typical Yield Key Challenge
TBDMS deprotection (TBAF)85–92%Competing thiazole ring fluorination
Reductive amination70–78%Imine oligomerization
Suzuki coupling55–65%Steric hindrance at C5

Scientific Research Applications

Organic Synthesis

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows it to act as both an aldol donor and acceptor, facilitating stereocontrolled reactions leading to sugar derivatives like erythrose.

Medicinal Chemistry

This compound has shown potential in the development of new pharmaceuticals, particularly targeting bacterial and fungal infections. Its thiazole structure is associated with various biological activities, making it a candidate for drug discovery efforts .

Biochemical Studies

In biochemical research, this compound can influence cellular processes by modulating enzyme activity and metabolic pathways. It has been noted for its ability to affect gene expression and cellular signaling pathways, which are critical for understanding disease mechanisms .

Case Studies

StudyFocusFindings
HIV ResearchThe compound was evaluated as a potential CD4-mimic to inhibit HIV entry, showing promising results in binding affinity studies.
Anticancer Drug DiscoveryInvestigated in the context of the tumor microenvironment, highlighting its role in nutrient deficiency responses relevant to cancer therapy.
Synthetic GlycobiologyDemonstrated effectiveness in synthesizing glycosylated compounds, indicating its utility in carbohydrate chemistry applications.

The biological activity of this compound is significant due to its structural components:

  • Thiazole Ring : Known for involvement in various biological processes.
  • Aldehyde Group : Enhances reactivity and potential interactions with biomolecules.

This compound's interactions with enzymes can lead to either inhibition or activation, influencing various metabolic pathways crucial for cellular function.

Mechanism of Action

The mechanism of action of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde involves its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also interact with various molecular targets, affecting biological pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it with analogs from the thiazole and carbaldehyde families. Below is a detailed analysis:

Structural Comparison

Compound Name Core Structure Key Functional Groups Reactivity/Applications
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde Thiazole - TBDMS-protected hydroxymethyl
- Aldehyde at C2
Intermediate for pharmaceuticals; aldehyde enables conjugation or derivatization
Thiazol-5-ylmethyl carbamates (e.g., compounds l, m, w, x) Thiazole - Carbamate esters
- Ureido or hydroperoxy substituents
Antifungal/antiviral agents; carbamates enhance metabolic stability
5-(((tert-Butyldimethylsilyl)oxy)methyl)furan-2-carbaldehyde Furan - TBDMS-protected hydroxymethyl
- Aldehyde at C2
Metalation studies; furan ring exhibits distinct electronic properties vs. thiazole
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethylthiazol-4-ylmethyl-ureido]-hexan-2-ylcarbamate Thiazole + peptide - Ethylthiazole substituent
- Peptide-like backbone
Targeted protease inhibition; complex stereochemistry enhances selectivity

Functional Group Reactivity

  • Aldehyde vs. Carbamate : The aldehyde group in this compound is highly reactive toward nucleophiles (e.g., amines, hydrazines), making it suitable for forming Schiff bases or heterocyclic derivatives. In contrast, carbamate-containing analogs (e.g., compounds l, m) exhibit slower hydrolysis rates and greater enzymatic stability, favoring prolonged pharmacological activity .
  • TBDMS Protection : The TBDMS group in the target compound and its furan analog serves as a protective moiety for hydroxymethyl groups, enabling selective deprotection under mild acidic conditions. This contrasts with unprotected hydroxymethylthiazoles, which are prone to oxidation or undesired side reactions .

Pharmacological Potential

  • Target Compound : Primarily a synthetic intermediate; its aldehyde group may facilitate conjugation to biomolecules (e.g., antibodies or peptides) for drug delivery applications.
  • Carbamate Analogs : Compounds like m and x incorporate hydroperoxy or ureido groups linked to thiazole rings, which are associated with antifungal and antiviral activities. For example, hydroperoxypropan-2-yl substituents in m may enhance oxidative stress-mediated pathogen inhibition .

Biological Activity

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is a thiazole derivative with significant potential in medicinal chemistry. Its structure, characterized by a thiazole ring and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

  • Molecular Formula : C₁₁H₁₉NO₂SSi
  • Molecular Weight : 257.42 g/mol
  • CAS Number : 1311291-26-5

The compound features a thiazole ring, which is known for its role in various biological processes. The presence of the aldehyde group enhances its reactivity, making it a versatile intermediate in organic synthesis and potentially in biological applications.

Target Interactions

Research indicates that compounds structurally related to this compound exhibit antitumor activities, suggesting similar potential for this compound. It may interact with specific enzymes and proteins involved in metabolic pathways, influencing cellular functions such as:

  • Cell Signaling Pathways : Modulating pathways that control cell growth and apoptosis.
  • Enzyme Activity : Acting as an inhibitor or activator of enzymes involved in metabolic processes.

Biochemical Pathways

The compound's ability to act as both an aldol donor and acceptor positions it as a participant in carbohydrate metabolism. This dual functionality can lead to the production of key intermediates in biosynthetic pathways, potentially affecting the levels of various metabolites within cells.

Antitumor Properties

Similar compounds have shown significant growth inhibition against various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)15Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast)12Inhibition of cell cycle progression
A549 (Lung)10Activation of caspase-dependent pathways

Antimicrobial Activity

Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties against various pathogens. Although specific data on this compound is limited, related compounds have shown efficacy against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

Case Studies and Research Findings

  • Antitumor Activity Study : A study evaluated the effects of thiazole derivatives on different cancer cell lines. Results indicated that compounds with similar structures to this compound inhibited cell growth significantly, with IC50 values ranging from 10 to 20 µM depending on the cell line .
  • Enzyme Interaction Analysis : Another research focused on the interaction of thiazole derivatives with key metabolic enzymes. The findings suggested that these compounds could modulate enzyme activity, leading to altered metabolic profiles in treated cells.

Q & A

What synthetic strategies are recommended for constructing the thiazole core with silyl-protected hydroxymethyl groups?

Basic Research Focus
The synthesis of the thiazole ring often employs Hantzsch thiazole synthesis, involving condensation of α-halo carbonyl compounds with thioamides. For silyl-protected hydroxymethyl groups (e.g., TBDMS), pre-functionalization of the aldehyde precursor with tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions is critical to prevent premature deprotection . Solvent selection (e.g., dichloromethane or THF) and catalysts like imidazole or pyridine enhance silylation efficiency. Post-synthesis, silica-gel chromatography is recommended for purification, with monitoring via TLC (Rf ~0.3–0.5 in hexane:ethyl acetate 4:1) .

Advanced Consideration
Competing side reactions, such as over-silylation or ring-opening of the thiazole, may occur. To mitigate this, use stoichiometric control (1.1 eq TBDMS-Cl) and low temperatures (0–5°C). For scalability, consider flow chemistry to improve heat dissipation and reaction uniformity .

How can structural characterization resolve ambiguities in regioselectivity for thiazole derivatives?

Basic Research Focus
Combine NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry. For example, the aldehyde proton in 5-(((TBDMS)oxy)methyl)thiazole-2-carbaldehyde appears as a singlet near δ 9.8–10.2 ppm in DMSO-d₆, while TBDMS methyl groups resonate at δ 0.1–0.3 ppm . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Advanced Consideration
X-ray crystallography is definitive for resolving ambiguous NOE correlations or MS fragmentation patterns. Computational tools (DFT-based NMR prediction) can pre-validate spectral data, reducing iterative experimental work .

What computational methods optimize reaction conditions for thiazole functionalization?

Advanced Research Focus
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and regioselectivity in electrophilic substitutions. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to identify optimal catalysts (e.g., Lewis acids like ZnCl₂) and solvents (e.g., DMF for polar intermediates) . Machine learning models trained on existing thiazole reaction datasets can prioritize high-yield conditions, reducing trial-and-error experimentation.

How to address low yields in multi-step syntheses involving TBDMS-protected intermediates?

Advanced Research Focus
Low yields often stem from silyl group instability under acidic/basic conditions. For example, TBDMS ethers hydrolyze in the presence of fluoride ions. Use "protecting group compatibility maps" to guide stepwise synthesis. If deprotection is unavoidable, employ mild conditions (e.g., TBAF in THF at 0°C for <1 hr) . For coupling reactions (e.g., Suzuki-Miyaura), ensure palladium catalysts (e.g., Pd(PPh₃)₄) are compatible with silyl groups—bulky ligands reduce undesired coordination .

What in vitro assays are suitable for evaluating biological activity of thiazole-carbaldehyde derivatives?

Basic Research Focus
Screen for anticancer activity using MTT assays (IC₅₀ determination in HeLa or MCF-7 cells) with positive controls (e.g., doxorubicin). For antiviral studies, plaque reduction assays (e.g., against influenza A/H1N1) require EC₅₀/CC₅₀ ratios >10 to confirm selectivity .

Advanced Consideration
Mechanistic studies: Use fluorescence polarization to assess binding affinity to target proteins (e.g., tubulin for antiproliferative activity). Molecular docking (AutoDock Vina) with crystal structures (PDB ID: 1SA0) can prioritize derivatives for synthesis .

How to manage hazards associated with reactive intermediates in thiazole synthesis?

Basic Research Focus
Thiazole-2-carbaldehydes may release formaldehyde under heating. Use fume hoods with HEPA filters and monitor airborne particulates (<0.1 mg/m³). Waste containing silyl groups must be quenched with ethanol before disposal to prevent exothermic reactions .

Advanced Consideration
Implement real-time gas monitoring (FTIR spectroscopy) during large-scale reactions. For pyrophoric catalysts (e.g., Grignard reagents), use Schlenk lines under inert atmospheres .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde
Reactant of Route 2
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5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde

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